Dexlansoprazole sesquihydrate
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Overview
Description
Dexlansoprazole sesquihydrate is a new-generation proton pump inhibitor (PPI) used primarily for the management of symptoms associated with gastroesophageal reflux disease (GERD) and erosive esophagitis . It is the R-enantiomer of Lansoprazole, which is composed of a racemic mixture of the R- and S-enantiomers . This compound has a unique pharmacokinetic profile due to its delayed-release and dual-delivery release system, addressing some limitations of older-generation PPIs .
Preparation Methods
The preparation of dexlansoprazole sesquihydrate involves several synthetic routes and reaction conditions. One method includes the stereoselective oxidation of the prochiral sulfur in the precursor compound using specific oxidizing agents . The process can be complex, especially on an industrial scale, and often results in a mixture of products that require further purification . Crystalline forms of dexlansoprazole, designated as Forms A and B, are used in the preparation of anhydrous dexlansoprazole and this compound .
Chemical Reactions Analysis
Dexlansoprazole sesquihydrate undergoes various chemical reactions, including oxidation and substitution reactions . Common reagents used in these reactions include oxidizing agents for the stereoselective oxidation of sulfur and various solvents for crystallization . The major products formed from these reactions are the desired enantiomer of dexlansoprazole and its hydrated forms .
Scientific Research Applications
Dexlansoprazole sesquihydrate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat GERD and erosive esophagitis by inhibiting gastric acid production . Research has shown that dexlansoprazole is effective in resolving heartburn, reflux, and other symptoms associated with GERD . It also has applications in studying the pharmacokinetics and pharmacodynamics of PPIs .
Mechanism of Action
Dexlansoprazole sesquihydrate exerts its effects by inhibiting the final step in gastric acid production. It permanently binds to the proton pump (H+/K±ATPase) in the parietal cells of the stomach, blocking the formation of gastric acid . This mechanism is similar to that of other PPIs, but dexlansoprazole’s unique delayed-release and dual-delivery system allows for prolonged acid suppression .
Comparison with Similar Compounds
Dexlansoprazole sesquihydrate is compared with other proton pump inhibitors such as Pantoprazole, Omeprazole, and Lansoprazole . While all these compounds inhibit gastric acid production, dexlansoprazole’s unique pharmacokinetic profile, including its delayed-release and dual-delivery system, sets it apart . This system allows for a longer duration of action and more flexible dosing compared to other PPIs .
Similar Compounds::- Pantoprazole
- Omeprazole
- Lansoprazole
This compound’s unique attributes make it a valuable compound in the treatment of GERD and related conditions, as well as a subject of ongoing scientific research.
Properties
CAS No. |
313640-86-7 |
---|---|
Molecular Formula |
C32H34F6N6O7S2 |
Molecular Weight |
792.8 g/mol |
IUPAC Name |
2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole;trihydrate |
InChI |
InChI=1S/2C16H14F3N3O2S.3H2O/c2*1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15;;;/h2*2-7H,8-9H2,1H3,(H,21,22);3*1H2/t2*25-;;;/m11.../s1 |
InChI Key |
XTQWZVSRVXCIGB-BBBDYAHLSA-N |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F.CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F.O.O.O |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F.CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F.O.O.O |
Origin of Product |
United States |
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